molecular formula C19H21FN2O3S B15005164 N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B15005164
M. Wt: 376.4 g/mol
InChI Key: AHGZFEUYKWBICV-UHFFFAOYSA-N
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Description

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents . This compound features a unique combination of an indole moiety and a benzenesulfonamide group, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Mechanism of Action

The mechanism of action of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The sulfonamide group enhances the compound’s binding affinity and specificity . The exact molecular targets and pathways may vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide is unique due to the presence of both fluoro and methoxy groups on the benzenesulfonamide moiety, which enhances its chemical stability and biological activity. The combination of these functional groups with the indole moiety provides a distinct pharmacological profile compared to other similar compounds .

Properties

Molecular Formula

C19H21FN2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C19H21FN2O3S/c1-12-5-4-6-16-15(13(2)22-19(12)16)9-10-21-26(23,24)18-11-14(20)7-8-17(18)25-3/h4-8,11,21-22H,9-10H2,1-3H3

InChI Key

AHGZFEUYKWBICV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C)CCNS(=O)(=O)C3=C(C=CC(=C3)F)OC

Origin of Product

United States

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